

Synthesis of 1,3-Bis(3-aminophenoxy)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Bis(3-aminophenoxy)benzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(3-aminophenoxy)benzene (APB-133), a crucial diamine monomer, is integral to the synthesis of high-performance polymers such as polyimides and polyamides, which are valued for their exceptional thermal stability. This technical guide provides an in-depth overview of the primary synthesis routes for APB-133, offering detailed experimental protocols and comparative quantitative data. The synthesis pathways discussed herein are vital for researchers and professionals in materials science and drug development who require a foundational understanding of APB-133 production. This document focuses on two principal methods: the catalytic hydrogenation of 1,3-bis(3-nitrophenoxy)benzene and the nucleophilic aromatic substitution reaction between 1,3-dihalobenzenes and 3-aminophenol.

Introduction

1,3-Bis(3-aminophenoxy)benzene, also known by its synonym resorcinol bis(3-aminophenyl) ether, is a key building block in the creation of advanced polymers. Its molecular structure imparts flexibility and improved solubility to the resulting polymers without compromising their high-temperature resistance. These characteristics make it a valuable component in materials used for aerospace, electronics, and other demanding applications.[1][2] This guide details the most effective and commonly employed synthetic methodologies for producing high-purity APB-133.



Synthesis Routes

Two primary synthesis routes have been identified as the most efficient and high-yielding for the production of **1,3-bis(3-aminophenoxy)benzene**.

Route 1: Catalytic Hydrogenation of 1,3-Bis(3-nitrophenoxy)benzene

This two-step process begins with the synthesis of the dinitro intermediate, 1,3-bis(3-nitrophenoxy)benzene, followed by its reduction to the target diamine. The reduction is typically achieved through catalytic hydrogenation.

Route 2: Nucleophilic Aromatic Substitution

This approach involves the direct reaction of a 1,3-dihalobenzene with an alkali metal salt of 3-aminophenol. Variations of this method utilize either 1,3-difluorobenzene or 1,3-dibromobenzene as the starting material. The reaction with 1,3-difluorobenzene is noted for its high yield.[3]

Comparative Data

The following tables summarize the quantitative data associated with the primary synthesis routes for easy comparison.



| Route | Starting Materials | Yield | Purity | Reference |
|-------|---|-------------------|---------------|-----------|
| 1 | 1,3-Bis(3- nitrophenoxy)ben zene, H ₂ , 5% Pd/C | 94% | 99.2% (HPLC) | [4] |
| 2a | 1,3- Difluorobenzene, 3-Aminophenol (alkali metal salt) | 82-87.9 mol% | 99.8% (HPLC) | [1][3] |
| 2b | 1,3- Dibromobenzene , 3-Aminophenol (alkali metal salt) | 65% (second step) | Not Specified | [3] |
| 2c | m- Dibromobenzene , Aminophenol (alkali metal salt), Copper catalyst | Not Specified | Up to 98% | [5] |

Table 1: Comparison of Synthesis Routes for 1,3-Bis(3-aminophenoxy)benzene

Experimental Protocols

Route 1: Catalytic Hydrogenation of 1,3-Bis(3-nitrophenoxy)benzene

This protocol is adapted from a patented procedure.[4]

Step 1: Synthesis of 1,3-Bis(3-nitrophenoxy)benzene (Intermediate)

This guide focuses on the synthesis of the final product; the synthesis of the starting dinitro compound is a prerequisite.



Step 2: Hydrogenation to 1,3-Bis(3-aminophenoxy)benzene

- Apparatus: A 2-liter hydrogenation kettle.
- Reagents:
 - 1,3-Bis(3-nitrophenoxy)benzene: 106 g
 - 5% Palladium on carbon (50% water content): 1.4 g
 - Ethanol: 750 g

Procedure:

- 1. The intermediate 1,3-bis(3-nitrophenoxy)benzene, 5% palladium on carbon, and ethanol are added to the hydrogenation kettle.
- 2. The atmosphere in the kettle is replaced with nitrogen three times, followed by three replacements with hydrogen.
- 3. The reaction mixture is pressurized to 2 MPa and maintained for 8 hours.
- 4. After the reaction is complete, the palladium on carbon catalyst is removed by filtration.
- 5. The filtrate is concentrated to remove approximately 80% of the ethanol.
- 6. The concentrated solution is cooled to 20°C and stirred for 30 minutes to induce crystallization.
- 7. The resulting white crystals are collected by filtration and washed 2-3 times with cold water.
- 8. The product is dried under vacuum at 60°C to yield 82.7 g of **1,3-bis(3-aminophenoxy)benzene**.

Route 2a: Nucleophilic Aromatic Substitution using 1,3-Difluorobenzene



This protocol is based on a patented industrial process.[3]

 Apparatus: A 500 mL four-necked flask with an agitator, reflux condenser, and Dean-Stark trap, and a 600 mL autoclave with an agitator.

• Reagents:

3-Aminophenol: 71.5 g (0.655 mol)

49% aqueous sodium hydroxide solution: 53.5 g (0.655 mol)

Dimethyl isosorbide (DMI): 250 g

Toluene: 50 g

1,3-Difluorobenzene: 34 g (0.298 mol)

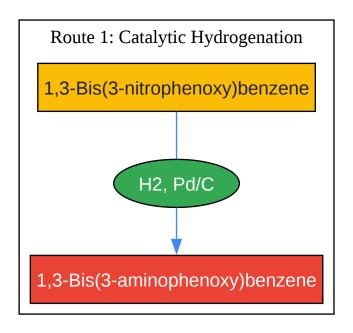
Procedure:

- 1. In the four-necked flask, 3-aminophenol, aqueous sodium hydroxide solution, DMI, and toluene are combined.
- 2. The mixture is heated to 180°C with stirring while nitrogen is bubbled through to azeotropically remove water and toluene.
- 3. The flask contents are then cooled to room temperature and transferred to the autoclave.
- 4. 1,3-Difluorobenzene is added to the autoclave, which is then sealed and purged with nitrogen.
- 5. The autoclave is heated to 200°C, and the reaction is allowed to proceed for 53 hours.
- 6. After cooling the autoclave, the reaction mixture is analyzed by high-performance liquid chromatography (HPLC).
- 7. The inorganic salt is removed by filtration, and DMI is removed by vacuum distillation to obtain a tarry substance.



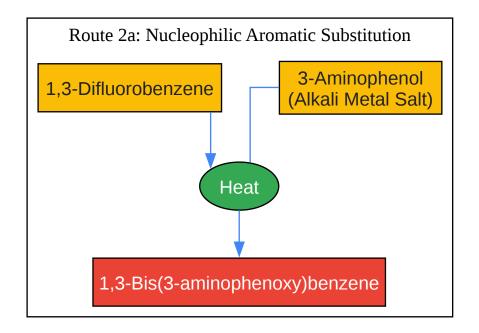
8. Vacuum distillation of the tarry material (1 mmHg, 300°C) yields 72.7 g of **1,3-bis(3-aminophenoxy)benzene**.

Reaction Pathway Visualizations



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Caption: Catalytic hydrogenation of the dinitro intermediate.





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Caption: Synthesis via nucleophilic aromatic substitution.

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